Glicetanile
Overview
Description
Glicetanile is an orally active hypoglycemic agent that stimulates the release of insulin from pancreatic beta cells, thereby lowering blood sugar levels. It exhibits potential in ameliorating type 2 diabetes .
Preparation Methods
The synthesis of Glicetanile involves several steps, typically starting with the preparation of the core pyrazolopyrimidine structure. The synthetic route includes:
Step 1: Formation of the pyrazolopyrimidine core through cyclization reactions.
Step 2: Introduction of functional groups such as chloro, methoxy, and sulfamoyl groups under controlled conditions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Glicetanile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Glicetanile has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying pyrazolopyrimidine chemistry and its derivatives.
Biology: Investigated for its effects on pancreatic beta cells and insulin release.
Medicine: Potential therapeutic agent for type 2 diabetes due to its hypoglycemic properties.
Industry: Utilized in the development of new hypoglycemic drugs and related compounds.
Mechanism of Action
Glicetanile exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to specific receptors on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and the opening of voltage-dependent calcium channels, which triggers insulin release . The molecular targets involved include the sulfonylurea receptor and the ATP-sensitive potassium channels.
Comparison with Similar Compounds
Glicetanile can be compared with other hypoglycemic agents such as:
Gliclazide: Another sulfonylurea compound with similar insulin-releasing properties.
Glimepiride: A third-generation sulfonylurea with a longer duration of action.
Glipizide: Known for its rapid onset of action and short half-life.
This compound is unique due to its specific pyrazolopyrimidine structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonylureas .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4S/c1-15(2)10-17-13-25-23(26-14-17)28-33(30,31)19-7-4-16(5-8-19)11-22(29)27-20-12-18(24)6-9-21(20)32-3/h4-9,12-15H,10-11H2,1-3H3,(H,27,29)(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXCADHKCVBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179215 | |
Record name | Glicetanile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24455-58-1 | |
Record name | Glicetanile [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024455581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glicetanile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLICETANILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39J3B52KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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